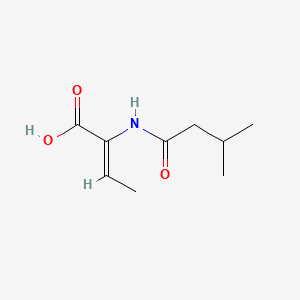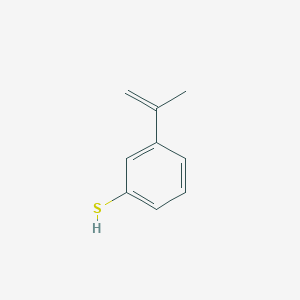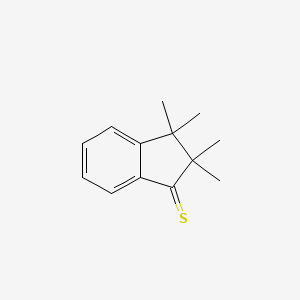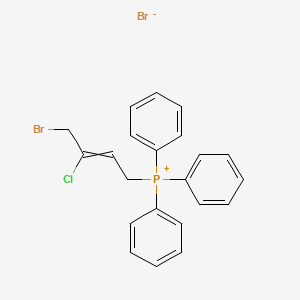![molecular formula C12H11NS B14449416 Pyridine, 4-[(4-methylphenyl)thio]- CAS No. 78526-50-8](/img/structure/B14449416.png)
Pyridine, 4-[(4-methylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-[(4-methylphenyl)thio]- is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted at the 4-position with a thioether group, where the sulfur atom is bonded to a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[(4-methylphenyl)thio]- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 4-bromopyridine is reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of Pyridine, 4-[(4-methylphenyl)thio]- may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitro groups, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Pyridine, 4-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive molecules and pharmaceuticals.
Medicine: Explored for its therapeutic potential in drug discovery and development. It may act as a lead compound for the development of new medications.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for specific applications.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-[(4-methylphenyl)thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thioether group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 4-[(4-chlorophenyl)thio]-: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
Pyridine, 4-[(4-methoxyphenyl)thio]-: Contains a methoxy group on the phenyl ring.
Pyridine, 4-[(4-nitrophenyl)thio]-: Features a nitro group on the phenyl ring.
Uniqueness
Pyridine, 4-[(4-methylphenyl)thio]- is unique due to the presence of the 4-methylphenylthio group, which imparts distinct electronic and steric properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities.
Propiedades
Número CAS |
78526-50-8 |
|---|---|
Fórmula molecular |
C12H11NS |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-9H,1H3 |
Clave InChI |
KWEYCYLSENXKPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


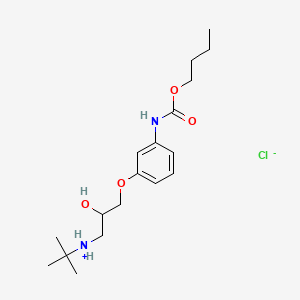

![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)




![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
